molecular formula C14H15ClN4 B12755856 1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride CAS No. 120537-48-6

1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride

Cat. No.: B12755856
CAS No.: 120537-48-6
M. Wt: 274.75 g/mol
InChI Key: GFVRYDSKJOUOQO-UHFFFAOYSA-N
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Description

1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride is a chemical compound with the molecular formula C14H14N4·HCl and a molecular weight of 274.7487 g/mol . This compound is known for its unique structure, which includes an imidazo-pyridine core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride typically involves the following steps:

    Formation of the Imidazo-Pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    N-Methylation:

    Benzylation: The phenylmethyl group is introduced through a benzylation reaction using benzyl chloride in the presence of a base.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo-pyridine core, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo-pyridine derivatives.

Scientific Research Applications

1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride involves interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazo(4,5-c)pyridin-4-amine: Lacks the N-methyl and phenylmethyl groups.

    N-Methyl-1H-imidazo(4,5-c)pyridin-4-amine: Lacks the phenylmethyl group.

    1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-: Lacks the hydrochloride salt.

Uniqueness

1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.

Properties

CAS No.

120537-48-6

Molecular Formula

C14H15ClN4

Molecular Weight

274.75 g/mol

IUPAC Name

1-benzyl-N-methylimidazo[4,5-c]pyridin-4-amine;hydrochloride

InChI

InChI=1S/C14H14N4.ClH/c1-15-14-13-12(7-8-16-14)18(10-17-13)9-11-5-3-2-4-6-11;/h2-8,10H,9H2,1H3,(H,15,16);1H

InChI Key

GFVRYDSKJOUOQO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC2=C1N=CN2CC3=CC=CC=C3.Cl

Origin of Product

United States

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